molecular formula C17H18N2O5S B2865801 Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate CAS No. 941932-77-0

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

Cat. No.: B2865801
CAS No.: 941932-77-0
M. Wt: 362.4
InChI Key: ASUYNKHLEHVDOY-UHFFFAOYSA-N
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Description

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,1-dioxidoisothiazolidine moiety, a key structural motif found in compounds investigated as potential inhibitors of viral helicases . Compounds incorporating this pharmacophore have shown promise as allosteric inhibitors of the nonstructural protein 2 helicase (nsP2hel) in alphaviruses, demonstrating nanomolar antiviral activity against pathogens such as the chikungunya virus (CHIKV) . The methoxyphenyl carbamate structure provides a versatile scaffold for further chemical exploration and structure-activity relationship (SAR) studies. This makes the compound a valuable candidate for researchers developing broad-spectrum, direct-acting antiviral therapeutics and probing the biochemical functions of motor enzymes like helicases . The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUYNKHLEHVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, particularly its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a dioxidoisothiazolidin moiety linked to a methoxyphenyl group through a carbamate bond. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making this compound a potential candidate for anticancer therapies. Additionally, the compound may exhibit antimicrobial properties, although further studies are needed to elucidate these effects fully.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits CDK2, potentially leading to reduced tumor growth and proliferation.
Antimicrobial Exhibits activity against various microbial strains; specific mechanisms are under investigation.
Enzyme Inhibition Interacts with specific enzymes, possibly affecting metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell lines by targeting CDK2. The results indicated a dose-dependent response, where higher concentrations led to increased cell cycle arrest in the G1 phase.
  • Antimicrobial Properties : Preliminary investigations have shown that this compound displays antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
  • Pharmacokinetics : Studies on related compounds suggest favorable pharmacokinetic profiles, including good oral bioavailability and moderate blood-brain barrier penetration. These properties enhance their potential as therapeutic agents in treating central nervous system disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique structure can be contextualized by comparing it to similar carbamates and heterocyclic derivatives. Key differences in substituents, ring systems, and functional groups are highlighted below.

Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl) sulfamoyl) carbamate (Compound 1)

  • Structure: Features an octyl chain, sulfamoyl group, and indole ring instead of the target compound’s phenyl carbamate and isothiazolidinone dioxide.
  • Implications: The indole moiety may enhance π-π stacking interactions in biological targets, while the sulfamoyl group could improve solubility compared to the target’s cyclic sulfonamide.

Thiazolylmethylcarbamate Analogs (Compounds l, m, w, x)

  • Structure: Thiazole rings replace the isothiazolidinone dioxide, with additional substituents like hydroperoxypropan-2-yl and methylureido groups.
  • Implications: Thiazole’s aromaticity and electron-rich nature may affect binding affinity differently than the saturated isothiazolidinone dioxide. Hydroperoxy groups in analogs (e.g., Compound m) introduce oxidative reactivity, absent in the target compound .

Ethyl Carbamate Pesticides (e.g., Fenoxycarb, Desmedipham)

  • Structure: Simpler ethyl carbamates with phenoxy or chlorinated phenyl groups.

β-Lactam-Inspired Carbamates (Compounds n, o)

  • Structure: Complex bicyclic systems (e.g., β-lactam rings) with amino acid side chains.
  • Implications: Unlike these antibiotics, the target compound lacks a β-lactam core but shares carbamate functionality. This suggests divergent biological targets, with the isothiazolidinone dioxide possibly mimicking sulfonamide antibiotics .

Methyl 5-(ethylsulfonyl)-2-methoxyphenylcarbamate (Compound VI.17)

  • Structure : Shares the 2-methoxyphenylcarbamate core but includes a triazole and triisopropylsilyl group.
  • The triisopropylsilyl group introduces steric hindrance absent in the target compound .

Comparative Data Table

Compound Name/ID Key Substituents/Rings Functional Groups Potential Implications Reference
Target Compound 1,1-Dioxidoisothiazolidin-2-yl, phenyl carbamate Cyclic sulfonamide, methoxyphenyl Enhanced polarity, structural rigidity
Compound 1 Indole, sulfamoyl, octyl chain Sulfamoyl, carbamate Improved solubility, lipophilicity
Thiazolylmethylcarbamate (m) Thiazole, hydroperoxypropan-2-yl Hydroperoxy, methylureido Oxidative reactivity
Fenoxycarb Ethyl carbamate, phenoxyphenyl Ethyl ester, phenoxy Pesticidal activity
Compound VI.17 Ethylsulfonyl, triazole Triisopropylsilyl, triazole Steric hindrance, modular synthesis

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